

A Technical Guide to the Photophysical Properties of Texas Red

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B7765191*

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For researchers, scientists, and professionals in drug development, a precise understanding of the fluorescent probes employed is paramount for the generation of reliable and reproducible data. **Texas Red**, a derivative of sulforhodamine 101, is a widely utilized red-emitting fluorophore in various biological applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry. This technical guide provides an in-depth overview of the quantum yield and extinction coefficient of **Texas Red**, complete with experimental protocols and workflow visualizations.

Core Photophysical Parameters of Texas Red

The efficacy of a fluorophore is fundamentally defined by its quantum yield and molar extinction coefficient. The quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength.

Property	Value	Wavelength (nm)
Molar Extinction Coefficient (ϵ)	~85,000 - 116,000 M ⁻¹ cm ⁻¹	~596
Quantum Yield (Φ)	~0.93 - 0.97	-
Excitation Maximum (λ_{ex})	~586 - 596 nm	-
Emission Maximum (λ_{em})	~603 - 615 nm	-

Note: The exact values for the extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state of the dye.

Experimental Determination of Photophysical Properties

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections outline standardized protocols for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.

Protocol:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of **Texas Red** and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a concentrated stock solution of known concentration.
- **Serial Dilutions:** Perform a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS) to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0.
- **Spectrophotometric Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum of **Texas Red** (~596 nm). Use the experimental buffer as a blank.
- **Data Analysis:** Plot the measured absorbance at the λ_{max} against the corresponding molar concentration.
- **Calculation:** The molar extinction coefficient (ϵ) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law ($A = \epsilon cl$), where 'A' is the absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is most commonly determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

- **Selection of a Standard:** Choose a quantum yield standard with spectral properties that overlap with **Texas Red**. A suitable standard for **Texas Red** is Rhodamine 101 in ethanol, which has a reported quantum yield of 1.0.
- **Preparation of Solutions:** Prepare a series of dilute solutions of both the **Texas Red** sample and the quantum yield standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
- **Absorbance Measurement:** Measure the absorbance of all solutions at the chosen excitation wavelength.
- **Fluorescence Measurement:** Using a fluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.
- **Data Analysis:** Integrate the area under the emission spectra for both the sample and the standard.
- **Calculation:** The quantum yield of the **Texas Red** sample (Φ_{sample}) is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- η is the refractive index of the solvent

- 'sample' and 'std' refer to the **Texas Red** sample and the standard, respectively.

Experimental Workflow: Immunofluorescence Staining

Texas Red is frequently conjugated to antibodies for use in immunofluorescence (IF) to visualize the localization of specific proteins within cells or tissues.

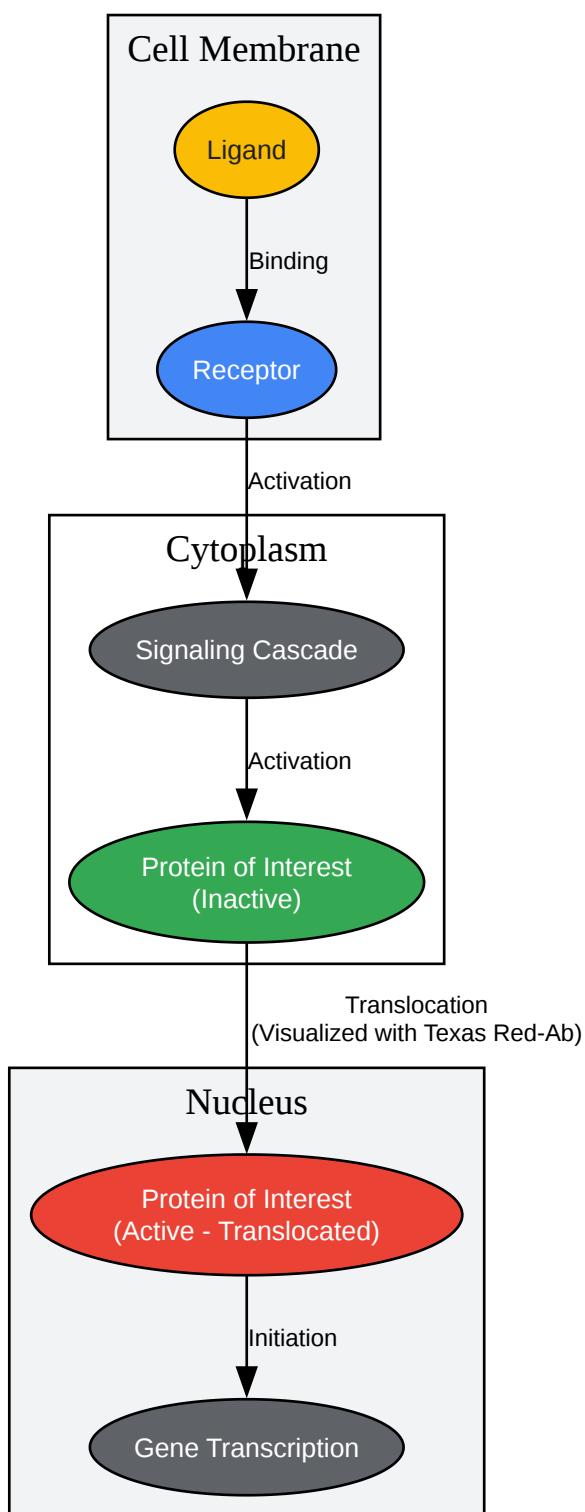


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Caption: A typical experimental workflow for immunofluorescence staining using a **Texas Red**-conjugated secondary antibody.

Signaling Pathway Visualization

While **Texas Red** is a tool for visualization rather than a direct participant in signaling pathways, it is instrumental in elucidating these pathways. For instance, it can be used to visualize the localization of a key signaling protein in response to a specific stimulus.



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Caption: Visualization of a generic signaling pathway where **Texas Red** is used to detect the translocation of a protein of interest.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com